molecular formula C22H23ClN4O4S B11367182 ethyl {2-[({1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-1,3-thiazol-4-yl}acetate

ethyl {2-[({1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-1,3-thiazol-4-yl}acetate

Cat. No.: B11367182
M. Wt: 475.0 g/mol
InChI Key: AEYNNCUDXFGNAF-UHFFFAOYSA-N
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Description

Ethyl {2-[({1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-1,3-thiazol-4-yl}acetate is a complex organic compound that features a combination of indole, pyrrolidine, and thiazole moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {2-[({1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-1,3-thiazol-4-yl}acetate typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the pyrrolidine and thiazole rings. Key steps include:

    Formation of the Indole Derivative: The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be constructed via the reaction of an appropriate amine with a ketone or aldehyde, followed by cyclization.

    Thiazole Ring Formation: The thiazole ring is typically formed through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl {2-[({1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-1,3-thiazol-4-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the indole, pyrrolidine, and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl {2-[({1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-1,3-thiazol-4-yl}acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl {2-[({1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-1,3-thiazol-4-yl}acetate involves its interaction with specific molecular targets and pathways. The indole moiety may interact with receptors or enzymes, modulating their activity. The pyrrolidine and thiazole rings may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan.

    Pyrrolidine Derivatives: Compounds like nicotine and proline.

    Thiazole Derivatives: Compounds like thiamine (vitamin B1) and rhodanine.

Uniqueness

Ethyl {2-[({1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-1,3-thiazol-4-yl}acetate is unique due to its combination of three distinct heterocyclic systems, which may confer unique biological activities and chemical reactivity compared to other compounds with only one or two of these moieties.

Properties

Molecular Formula

C22H23ClN4O4S

Molecular Weight

475.0 g/mol

IUPAC Name

ethyl 2-[2-[[1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carbonyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C22H23ClN4O4S/c1-2-31-20(29)9-16-12-32-22(25-16)26-21(30)14-7-19(28)27(11-14)6-5-13-10-24-18-4-3-15(23)8-17(13)18/h3-4,8,10,12,14,24H,2,5-7,9,11H2,1H3,(H,25,26,30)

InChI Key

AEYNNCUDXFGNAF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

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